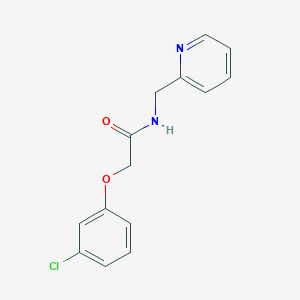
2-(3-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide, commonly known as CPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. CPAA is a member of the acetamide family of compounds and has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool in the study of various biological processes.
作用机制
The exact mechanism of action of CPAA is not fully understood, but it is thought to act by modulating the activity of various neurotransmitter systems in the brain. CPAA has been found to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, and to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
CPAA has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of GABA receptors. CPAA has also been found to have anti-inflammatory and analgesic effects, and to exhibit neuroprotective properties in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of CPAA as a research tool is its ability to modulate the activity of neurotransmitter systems in the brain, which makes it a valuable tool in the study of various neurological and psychiatric disorders. However, one limitation of CPAA is that its effects on neurotransmitter systems can be complex and difficult to interpret, which can make it challenging to use in certain types of experiments.
未来方向
There are several potential future directions for research on CPAA. One area of interest is the development of more selective CPAA analogs that can target specific neurotransmitter systems in the brain. Another area of interest is the study of the long-term effects of CPAA on brain function and behavior, particularly in animal models of neurodegenerative diseases. Additionally, there is potential for the use of CPAA in the development of new drugs for the treatment of neurological and psychiatric disorders.
合成方法
CPAA can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(2-pyridinylmethyl)acetamide with 3-chlorophenol in the presence of a suitable catalyst. Other methods include the reaction of 2-chloro-N-(2-pyridinylmethyl)acetamide with 3-chlorophenol in the presence of a base or the reaction of 2-bromo-N-(2-pyridinylmethyl)acetamide with 3-chlorophenol in the presence of a palladium catalyst.
科学研究应用
CPAA has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. CPAA has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of GABA receptors.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-4-3-6-13(8-11)19-10-14(18)17-9-12-5-1-2-7-16-12/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXKLLRKSHMTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

hydrazone](/img/structure/B5881073.png)

![N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5881081.png)
![4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5881084.png)
methanone](/img/structure/B5881090.png)
![N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide](/img/structure/B5881098.png)

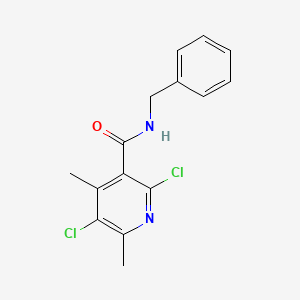
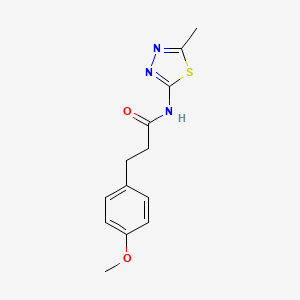
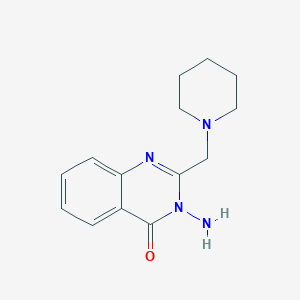
![{2-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5881160.png)
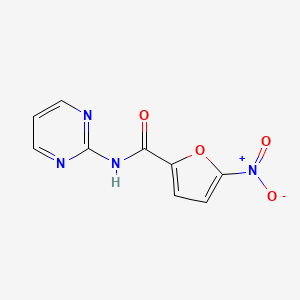

![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5881180.png)